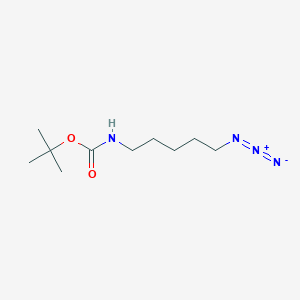
Tert-butyl N-(5-azidopentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(5-azidopentyl)carbamate, also known as Boc-NH-Azide, is an organic compound used in scientific research. It is an alkane chain with terminal amine and Boc-protected amino groups . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Synthesis Analysis
The synthesis of tert-butyl N-(5-azidopentyl)carbamate involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the final product .Molecular Structure Analysis
The molecular formula of Tert-butyl N-(5-azidopentyl)carbamate is C10H20N4O2. Its molecular weight is 228.29 g/mol.Chemical Reactions Analysis
Tert-butyl N-(5-azidopentyl)carbamate can participate in various chemical reactions. For instance, it can be used in palladium-catalyzed synthesis of N-Boc-protected anilines .Wissenschaftliche Forschungsanwendungen
Crystal Structures and Hydrogen Bonding
Tert-butyl N-(5-azidopentyl)carbamate and its derivatives play a significant role in the study of crystal structures and hydrogen bonding. In a study by Baillargeon et al. (2017), tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate were identified as new members of an isostructural family of compounds. These compounds exhibit bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, essential for understanding molecular interactions in crystals (Baillargeon et al., 2017).
Synthesis and Protective Group Chemistry
In the synthesis of complex molecules, tert-butyl N-(5-azidopentyl)carbamate derivatives are crucial. For example, Pak and Hesse (1998) described the synthesis of a derivative of thermopentamine, which is a penta-N-protected polyamide containing five independently removable amino-protecting groups. This study highlights the compound's role in selective deprotection and acylation, crucial for synthetic chemistry (Pak & Hesse, 1998).
Intermediate in Synthesis of Biologically Active Compounds
Tert-butyl N-(5-azidopentyl)carbamate is used as an intermediate in the synthesis of biologically active compounds. Zhao et al. (2017) reported its use in the synthesis of an important intermediate for omisertinib (AZD9291), a drug used in cancer treatment. Their study involved a rapid synthetic method, highlighting the compound's utility in pharmaceutical synthesis (Zhao et al., 2017).
Mild and Efficient Synthesis Methods
Lebel and Leogane (2005) developed a reaction that involves the formation of an acyl azide intermediate, leading to tert-butyl carbamate via a Curtius rearrangement. This process is significant for generating protected amines and demonstrates the versatility of tert-butyl N-(5-azidopentyl)carbamate in organic synthesis (Lebel & Leogane, 2005).
Safety And Hazards
The safety data sheet for a similar compound, tert-butyl carbamate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(5-azidopentyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2/c1-10(2,3)16-9(15)12-7-5-4-6-8-13-14-11/h4-8H2,1-3H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXCACHANHJEQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471754 |
Source


|
| Record name | tert-Butyl (5-azidopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(5-azidopentyl)carbamate | |
CAS RN |
129392-86-5 |
Source


|
| Record name | tert-Butyl (5-azidopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

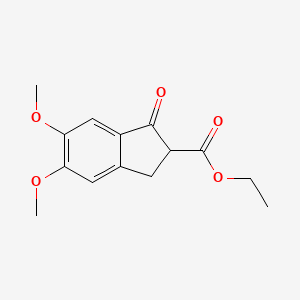
![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)
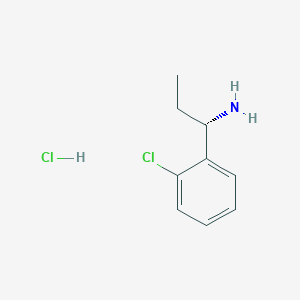
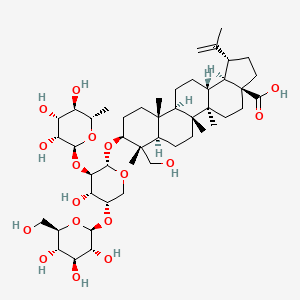
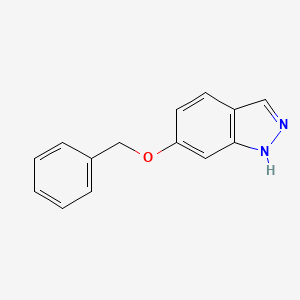
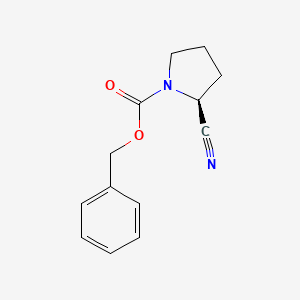
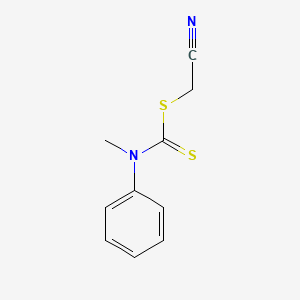
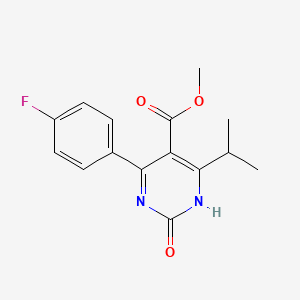
![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)
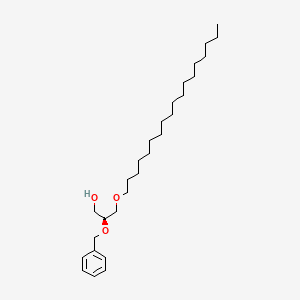
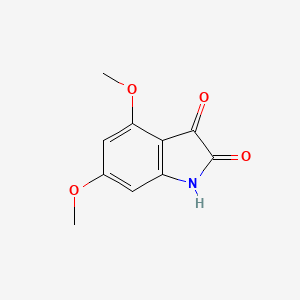
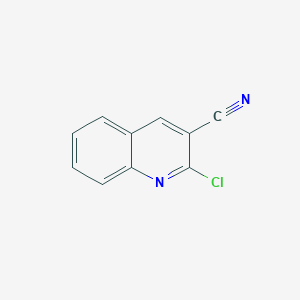
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1354266.png)
![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)